![molecular formula C22H23N3O4S B2925072 Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923164-77-6](/img/structure/B2925072.png)
Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural features that are common in organic chemistry. These include the allyl group, a thioether, a phenyl ring, a pyrimidine ring, and a carboxylate ester . Each of these groups can have distinct chemical properties and reactivities.
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of multiple rings. The electronic structure could involve interesting features like conjugation or aromaticity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the allyl group could participate in reactions like allylic substitutions or additions . The carboxylate ester could undergo reactions like hydrolysis or reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors like its molecular structure, the functional groups present, and the overall polarity of the molecule .Scientific Research Applications
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives have been investigated for their antiviral properties. A study by Hocková et al. (2003) focused on 2,4-diamino-6-hydroxypyrimidines substituted at position 5. These compounds showed significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture. The study highlights the potential of pyrimidine derivatives as antiviral agents, providing a foundation for further development in this area (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis and Application in Organic Chemistry
Pyrimidine derivatives are key intermediates in the synthesis of various heterocyclic compounds. Kappe and Roschger (1989) explored reactions of Biginelli-compounds, leading to the formation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. These reactions are crucial for the development of new chemical entities with potential applications in medicinal chemistry and material science (Kappe & Roschger, 1989).
Anticancer Activity
Abdel-Motaal, Alanzy, and Asem (2020) utilized ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block for synthesizing new heterocycles, including pyrimidine and thiazole derivatives. These compounds exhibited potent anticancer activity against colon HCT-116 human cancer cell lines, indicating the potential of pyrimidine derivatives in cancer research (Abdel-Motaal, Alanzy, & Asem, 2020).
Ionic Liquids in Synthesis
Cahyana, Liandi, and Anwar (2022) demonstrated the use of ionic liquids for synthesizing pyrimidine derivatives, showcasing a greener and more efficient method for compound development. The study underscores the versatility of pyrimidine derivatives and the ongoing innovation in their synthesis techniques (Cahyana, Liandi, & Anwar, 2022).
Antibacterial and Antifungal Applications
Tiwari et al. (2018) explored the synthesis of chromone-pyrimidine coupled derivatives and evaluated their antimicrobial properties. This research demonstrates the broad-spectrum antibacterial and antifungal activities of pyrimidine derivatives, contributing valuable insights into their potential as antimicrobial agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Future Directions
properties
IUPAC Name |
prop-2-enyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-5-10-29-21(27)16-13(3)23-19-18(20(26)25-22(24-19)30-11-6-2)17(16)14-8-7-9-15(12-14)28-4/h5-9,12,17H,1-2,10-11H2,3-4H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWJGDRBSBPUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC(=CC=C3)OC)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

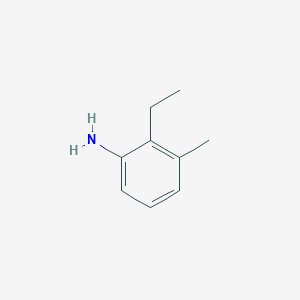
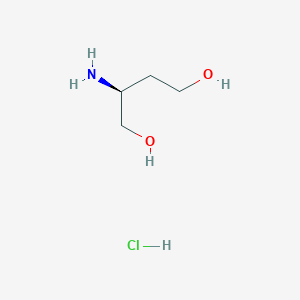
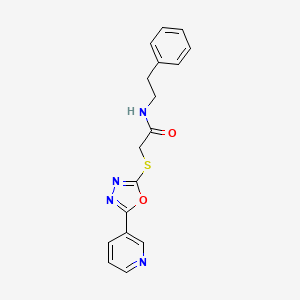
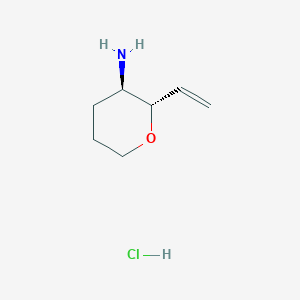
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2924997.png)

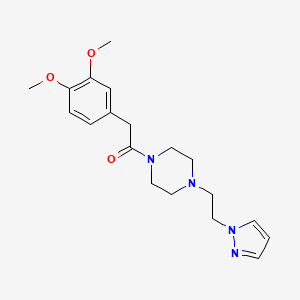
![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)
![5-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2925004.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)
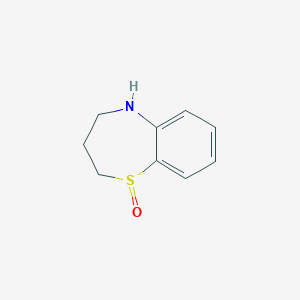
![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2925010.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2925012.png)